molecular formula C18H33NO4Si3 B13813787 Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester

Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester

Cat. No.: B13813787
M. Wt: 411.7 g/mol
InChI Key: SJLWAPOSGSUWJU-UHFFFAOYSA-N
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Description

Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester is a complex organic compound that belongs to the class of silyl-protected amino acids. These compounds are often used in organic synthesis and medicinal chemistry due to their unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester typically involves the protection of glycine with trimethylsilyl groups. This can be achieved through the reaction of glycine with trimethylsilyl chloride in the presence of a base such as triethylamine. The benzoyl group can be introduced through an esterification reaction with 2-hydroxybenzoic acid.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale esterification and silylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the ester groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the silyl groups, replacing them with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted glycine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. Its silyl-protected form allows for selective reactions at other functional groups.

Biology

In biological research, silyl-protected amino acids can be used in the study of enzyme mechanisms and protein synthesis.

Medicine

In medicinal chemistry, such compounds can be used in the design of prodrugs, where the silyl groups are removed in vivo to release the active drug.

Industry

In the chemical industry, these compounds can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester involves the cleavage of the silyl groups under physiological conditions, releasing the active glycine derivative. This can interact with various molecular targets, including enzymes and receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N-(trimethylsilyl)-N-benzoyl-, trimethylsilyl ester
  • Alanine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester

Uniqueness

The presence of the 2-[(trimethylsilyl)oxy]benzoyl group in Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester provides unique reactivity and stability compared to other silyl-protected amino acids. This makes it particularly useful in selective organic synthesis and medicinal chemistry applications.

Properties

Molecular Formula

C18H33NO4Si3

Molecular Weight

411.7 g/mol

IUPAC Name

trimethylsilyl 2-[trimethylsilyl-(2-trimethylsilyloxybenzoyl)amino]acetate

InChI

InChI=1S/C18H33NO4Si3/c1-24(2,3)19(14-17(20)23-26(7,8)9)18(21)15-12-10-11-13-16(15)22-25(4,5)6/h10-13H,14H2,1-9H3

InChI Key

SJLWAPOSGSUWJU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(CC(=O)O[Si](C)(C)C)C(=O)C1=CC=CC=C1O[Si](C)(C)C

Origin of Product

United States

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